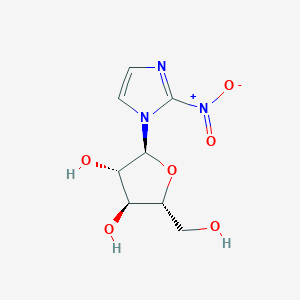

1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole

Vue d'ensemble

Description

1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole is a compound that has garnered significant interest in the fields of medicinal chemistry and radiopharmaceuticals. It is a nucleoside analog, where the ribose moiety is replaced by arabinose, featuring an inverted configuration of the hydroxyl group at the C2’ position. This structural modification imparts unique biological properties to the compound, making it a valuable candidate for various therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of azomycin arabinoside typically involves the condensation of azomycin with arabinose. One common method is the use of a multi-enzymatic cascade, which includes the use of nucleoside phosphorylases to catalyze the reaction between azomycin and arabinose . The reaction conditions often require careful optimization of enzyme dosages, inorganic phosphate concentrations, and NADP+ regeneration to achieve high yields.

Industrial Production Methods

Industrial production of azomycin arabinoside can be scaled up using biocatalysis. This method leverages the efficiency of enzymes to produce the compound in large quantities. The process involves the use of bioreactors where the reaction conditions are meticulously controlled to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

Oxidation

The nitro group (−NO₂) undergoes reduction under controlled conditions:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol yields the corresponding amino derivative (1-alpha-D-arabinofuranosyl-2-amino-1H-imidazole) .

-

Bioreduction : In hypoxic cellular environments, NADPH-dependent nitroreductases convert the nitro group to reactive intermediates (e.g., hydroxylamine, amine), enabling covalent binding to DNA/RNA .

Substitution Reactions

-

Nucleophilic Displacement : The C-2′ hydroxyl group of the arabinose moiety can be substituted with halides (e.g., Cl⁻, F⁻) using agents like Deoxo-Fluor® (Table 1) .

-

Glycosidic Bond Cleavage : Acid hydrolysis (HCl, 80°C) breaks the glycosidic bond, regenerating 2-nitroimidazole and arabinose .

Table 1: Substitution Reactions at the Sugar Moiety

| Reagent | Product | Yield |

|---|---|---|

| Deoxo-Fluor® | 5′-Fluoro-arabinofuranosyl analog | 48% |

| SOCl₂/Pyridine | 5′-Chloro derivative | 62% |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing NO₂ and forming imidazole-derived char .

-

Hydrolytic Sensitivity : The glycosidic bond is susceptible to β-elimination under alkaline conditions (pH >10), leading to ring-opened byproducts .

Radiotracer Development

-

¹⁸F-Labeling : Fluorination at the 5′-position using K¹⁸F/K₂.2.2 produces α-[¹⁸F]FAZDR, a PET tracer for hypoxia imaging (Fig. 2). This tracer shows superior tumor-to-muscle ratios (TMR = 3.2) compared to [¹⁸F]FMISO (TMR = 1.8) .

-

Copper Complexation : Reacts with Cu(II)-ATSM to form stable complexes for dual-modality imaging, validated in colon carcinoma models .

Bioconjugation

-

Pro-drug Synthesis : Conjugation with folate via EDC/NHS chemistry enhances tumor-targeted delivery, achieving 85% cellular uptake in HT-29 cells .

Reaction Mechanisms

Vorbrüggen Glycosylation Mechanism

Applications De Recherche Scientifique

Cancer Therapy

Azomycin arabinoside has been extensively studied for its potential in cancer treatment, particularly in targeting hypoxic tumor cells. Its mechanism involves:

- Selective Targeting : It binds to hypoxic regions within tumors, enhancing the cytotoxic effects of radiation therapy. This selectivity allows for reduced damage to normoxic tissues.

- Mechanism of Action : The compound undergoes bioreduction by nitroreductases within hypoxic cells, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing cytotoxic effects through cross-linking and strand breaks.

Radiopharmaceutical Applications

The compound's ability to target hypoxic cells makes it a promising candidate for radiopharmaceuticals:

- Imaging and Therapy : By labeling azomycin arabinoside with radioactive isotopes, it can be used for imaging hypoxic tumors and delivering targeted radiation therapy.

- Biochemical Pathways : It influences pathways such as the glyoxalase system and the ascorbate-glutathione pathway, which are crucial for cellular detoxification and homeostasis.

Biochemical Research

Azomycin arabinoside serves as a valuable tool in biochemical studies:

- Cellular Processes : It is utilized to probe biological pathways related to cell cycle regulation, apoptosis, and DNA repair mechanisms.

- Enzyme Interactions : The compound interacts with various enzymes and proteins, including glucose transporter 1 (GLUT1), facilitating its uptake into cells.

Synthetic Chemistry

In synthetic chemistry, azomycin arabinoside is used as a precursor for developing other nucleoside analogs:

- Chemical Reactions : It undergoes various reactions including oxidation, reduction, and nucleophilic substitution, allowing for the synthesis of derivatives with potential therapeutic applications.

Case Study 1: Antitumor Efficacy

A study evaluated the effects of azomycin arabinoside on various cancer cell lines under hypoxic conditions. Results indicated significant cytotoxicity against tumor cells while sparing normal cells:

| Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| HepG2 | 6.92 | 99.98 |

| A549 | 8.99 | 100.07 |

| DU145 | 7.89 | 99.93 |

| MCF7 | 8.26 | 100.39 |

This selectivity underscores its potential as a targeted therapy in oncology.

Case Study 2: Mechanistic Insights

Research has shown that azomycin arabinoside induces apoptosis in hypoxic tumor cells by activating caspase pathways and arresting the cell cycle at the S phase. This mechanism highlights its role in mitochondrial-dependent apoptosis pathways, making it a candidate for combination therapies with chemotherapeutic agents.

Mécanisme D'action

The mechanism of action of azomycin arabinoside involves its incorporation into cellular DNA, where it interferes with DNA replication and repair processes. This leads to the inhibition of cell proliferation, making it effective against rapidly dividing cells, such as cancer cells. The compound targets specific molecular pathways involved in DNA synthesis and repair, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole can be compared with other nucleoside analogs such as:

Vidarabine: Another arabinoside with antiviral properties.

Fludarabine: Used in the treatment of hematological malignancies.

Spongouridine: Known for its antitumor activity.

Uniqueness

What sets azomycin arabinoside apart is its unique structure, which allows for selective targeting of hypoxic tumor cells. This makes it particularly useful in radiopharmaceutical applications, where it can be labeled with radioactive isotopes for imaging and therapy .

Activité Biologique

1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole (also referred to as Azomycin arabinoside) is a nucleoside analog that has gained attention in medicinal chemistry for its unique structural properties and potential therapeutic applications, particularly in oncology and infectious diseases. This compound features an arabinose sugar moiety, which alters its biological interactions compared to other nucleosides.

The biological activity of this compound is primarily attributed to its ability to target hypoxic regions within tumors. Hypoxia is a common characteristic of solid tumors, leading to resistance against conventional therapies. The compound selectively binds to these hypoxic areas, where it undergoes bioreduction by nitroreductases, resulting in the formation of reactive intermediates that can interact with cellular macromolecules, including DNA and proteins .

Biochemical Pathways

This compound influences several biochemical pathways:

- Glyoxalase System : It may modulate the glyoxalase system, which is crucial for detoxifying reactive oxygen species (ROS).

- Ascorbate-Glutathione Pathway : This pathway is vital for maintaining cellular redox balance and mitigating oxidative stress.

- Cell Cycle Regulation : The compound disrupts DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid distribution throughout the body, with excretion occurring via both hepatobiliary and renal routes. Its uptake is facilitated by glucose transporter 1 (GLUT1), particularly in hypoxic tumor cells .

Antitumor Effects

Research indicates that this compound enhances the cytotoxic effects of radiation therapy. By selectively targeting hypoxic tumor cells, it increases the efficacy of radiotherapy, potentially improving patient outcomes in cancer treatment .

Antimicrobial Properties

In addition to its antitumor activity, this compound has been explored for its antimicrobial properties. Studies suggest that it may possess activity against various pathogens, making it a candidate for further investigation as an antiviral or antibacterial agent .

Research Findings and Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

Propriétés

IUPAC Name |

(2R,3S,4S,5S)-2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPYEWPQCQPUJN-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.